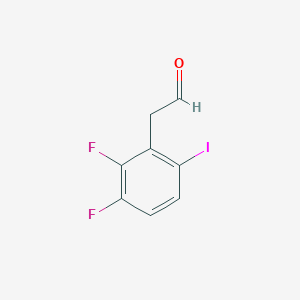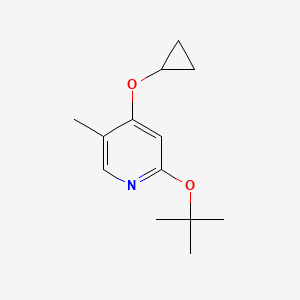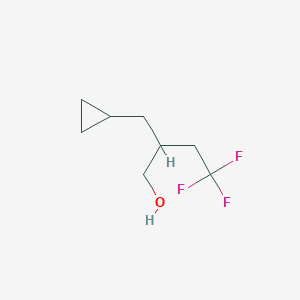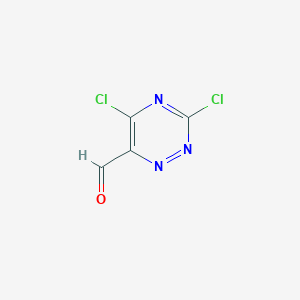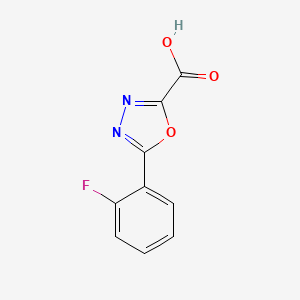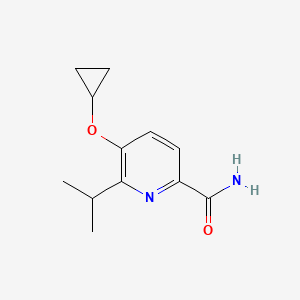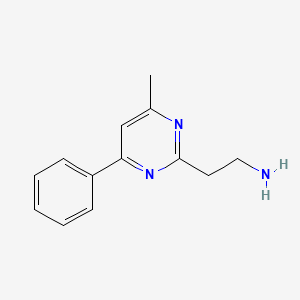
2,6-Dicyanoisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dicyanoisonicotinic acid is an organic compound with the molecular formula C8H3N3O2 It is a derivative of isonicotinic acid, characterized by the presence of two cyano groups at the 2 and 6 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyanoisonicotinic acid typically involves the reaction of isonicotinic acid with suitable nitrating agents. One common method is the nitration of isonicotinic acid followed by the introduction of cyano groups through a substitution reaction. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of the cyano groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Dicyanoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and other nitrogen-containing compounds.
Substitution: Formation of derivatives with different functional groups, such as halides, esters, and amides.
科学的研究の応用
2,6-Dicyanoisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which 2,6-Dicyanoisonicotinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.
類似化合物との比較
Similar Compounds
2,6-Dichloroisonicotinic acid: Known for its use as a plant resistance inducer.
2,6-Dihydroxyisonicotinic acid: Studied for its potential biological activities.
Isonicotinic acid: A precursor for various pharmaceuticals, including isoniazid.
Uniqueness
2,6-Dicyanoisonicotinic acid is unique due to the presence of two cyano groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
特性
分子式 |
C8H3N3O2 |
|---|---|
分子量 |
173.13 g/mol |
IUPAC名 |
2,6-dicyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H3N3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2H,(H,12,13) |
InChIキー |
GSBUIZZVUNUTMI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C#N)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)](/img/structure/B14850864.png)

